molecular formula C20H18BrN3O B2661564 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 847395-40-8

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

Cat. No. B2661564
CAS RN: 847395-40-8
M. Wt: 396.288
InChI Key: ZBSIXROJPZDMRO-UHFFFAOYSA-N
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Description

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one, also known as ABP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABP belongs to the class of pyrrolidin-2-one derivatives and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds with structures similar to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one are often synthesized as part of research into heterocyclic chemistry. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines involves the reaction of synthons with Grignard reagents, allylsilanes, and silyl ethers to produce a variety of substituted compounds in good to excellent yields (Katritzky et al., 2000). Such methodologies are crucial for developing new chemical entities with potential biological activities.

Anticancer Activity

Research into the anticancer activity of focused compound libraries derived from natural product leads indicates that specific modifications to heterocyclic compounds can yield potent inhibitors of cell growth in various cancer cell lines. For example, modifications to the structure of oroidin, a pyrrole alkaloid, resulted in the identification of compounds with GI50 values of <5 μM against multiple cancer cell lines, highlighting the therapeutic potential of these synthesized compounds (Dyson et al., 2014).

Antimicrobial Agents

The development of antimicrobial agents is another area of interest. For instance, the synthesis of 2-(chromon-3-yl)imidazole derivatives and their evaluation as potential antimicrobial agents against various bacterial and fungal strains demonstrate the potential of heterocyclic compounds in addressing resistance to existing antimicrobial therapies. Some derivatives showed significant inhibitory activity, comparable to standard drugs (Sharma et al., 2017).

Chemical Methodology Development

Research also focuses on the development of new synthetic methodologies that enable the efficient creation of heterocyclic compounds. For example, highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides has been developed, showcasing the versatility and applicability of these methodologies in creating a wide range of heterocyclic compounds with potential biological activities (Zhu et al., 2007).

Material Science Applications

In material science, the synthesis of coordination polymers and the exploration of their properties are of interest. For instance, the development of cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands opens new avenues for the creation of materials with unique properties suitable for various applications, including catalysis, separation, and sensing (Li et al., 2012).

properties

IUPAC Name

1-(4-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSIXROJPZDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

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